molecular formula C27H31NO6 B10931619 (2E)-3-(1,3-benzodioxol-5-yl)-1-[1-(3-ethoxy-4-hydroxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]prop-2-en-1-one

(2E)-3-(1,3-benzodioxol-5-yl)-1-[1-(3-ethoxy-4-hydroxyphenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]prop-2-en-1-one

Cat. No.: B10931619
M. Wt: 465.5 g/mol
InChI Key: AEMFCFMXFWCPLU-YRNVUSSQSA-N
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Description

(E)-3-(1,3-BENZODIOXOL-5-YL)-1-[1-(3-ETHOXY-4-HYDROXYPHENYL)-4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structural features. This compound contains a benzodioxole moiety, an ethoxy-hydroxyphenyl group, and an isoquinoline derivative, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-1-[1-(3-ETHOXY-4-HYDROXYPHENYL)-4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and isoquinoline intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of advanced catalysts are employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-BENZODIOXOL-5-YL)-1-[1-(3-ETHOXY-4-HYDROXYPHENYL)-4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(1,3-BENZODIOXOL-5-YL)-1-[1-(3-ETHOXY-4-HYDROXYPHENYL)-4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules, providing insights into its biological activity and potential therapeutic applications.

Medicine

In medicine, (E)-3-(1,3-BENZODIOXOL-5-YL)-1-[1-(3-ETHOXY-4-HYDROXYPHENYL)-4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE is investigated for its pharmacological properties. Research focuses on its potential as a therapeutic agent for various diseases, including its mechanism of action, efficacy, and safety profiles.

Industry

In the industrial sector, this compound is explored for its potential applications in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-1-[1-(3-ETHOXY-4-HYDROXYPHENYL)-4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in various biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (E)-3-(1,3-BENZODIOXOL-5-YL)-1-[1-(3-ETHOXY-4-HYDROXYPHENYL)-4A-HYDROXYOCTAHYDRO-2(1H)-ISOQUINOLINYL]-2-PROPEN-1-ONE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C27H31NO6

Molecular Weight

465.5 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[1-(3-ethoxy-4-hydroxyphenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]prop-2-en-1-one

InChI

InChI=1S/C27H31NO6/c1-2-32-23-16-19(8-9-21(23)29)26-20-5-3-4-12-27(20,31)13-14-28(26)25(30)11-7-18-6-10-22-24(15-18)34-17-33-22/h6-11,15-16,20,26,29,31H,2-5,12-14,17H2,1H3/b11-7+

InChI Key

AEMFCFMXFWCPLU-YRNVUSSQSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2C3CCCCC3(CCN2C(=O)/C=C/C4=CC5=C(C=C4)OCO5)O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3CCCCC3(CCN2C(=O)C=CC4=CC5=C(C=C4)OCO5)O)O

Origin of Product

United States

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